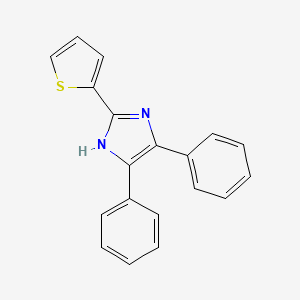

4,5-diphenyl-2-(2-thienyl)-1H-imidazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4,5-diphenyl-2-(2-thienyl)-1H-imidazole and related compounds involves various strategic approaches. Recent advances focus on the synthesis and biological evaluation of 1,2,4,5-tetrasubstituted-1H-imidazole derivatives, highlighting the importance of imidazole ring as a core structure for developing pharmacologically relevant compounds. These methods often involve multistep synthesis processes, including the formation of the imidazole ring followed by functionalization at specific positions to introduce phenyl and thienyl groups (Ciofalo, 2019).

Molecular Structure Analysis

The molecular structure of 4,5-diphenyl-2-(2-thienyl)-1H-imidazole features a five-membered imidazole ring centrally located, with phenyl groups attached at the 4 and 5 positions and a thienyl group at the 2 position. This structure is significant for its electronic properties and the ability to engage in various chemical reactions. The presence of both phenyl and thienyl groups contributes to the molecule's aromaticity and influences its chemical reactivity and potential interaction with biological targets.

Chemical Reactions and Properties

Imidazole derivatives, including 4,5-diphenyl-2-(2-thienyl)-1H-imidazole, are known for their versatility in chemical reactions. They can undergo a range of chemical transformations, including N-alkylation, C-alkylation, and coupling reactions, which are useful for further modifications and functionalizations of the imidazole ring. The presence of the thienyl group adds to the compound's reactivity, making it a suitable candidate for cross-coupling reactions and the synthesis of complex molecules (Hieu et al., 2023).

Applications De Recherche Scientifique

Corrosion Inhibition 4,5-Diphenyl-2-(2-thienyl)-1H-imidazole derivatives have been studied for their corrosion inhibition performance. Singh et al. (2017) explored the efficiency of various imidazole derivatives in preventing corrosion of J55 steel in a CO2 saturated brine solution. Their research indicated notable inhibition efficiency, supporting the potential application of these compounds in corrosion protection (Singh et al., 2017).

Antimalarial Activity Septiana et al. (2021) synthesized and evaluated 2-aryl-4,5-diphenyl-1H-imidazole derivatives for their in vitro antimalarial activities against Plasmodium falciparum. Their findings revealed significant inhibitory effects on malaria parasites, indicating a potential application in antimalarial therapy (Septiana et al., 2021).

Anticancer Agents Gomha et al. (2016) designed a novel series of thiadiazole-imidazole derivatives, including 4,5-diphenyl-1H-imidazole, and evaluated their anticancer activity against liver carcinoma cell lines. The results indicated moderate to high anticancer activities, suggesting their potential as novel anticancer agents (Gomha, Abdel‐aziz, & Khalil, 2016).

Photochromism Studies Bai et al. (2010) synthesized derivatives of 4,5-diphenyl-2-(2,5-dimethylthiophen-3-yl)imidazoles and studied their photochromic properties. These compounds exhibited photochromism in solution upon irradiation, suggesting applications in photoresponsive materials (Bai, Han, Wang, & Meng, 2010).

Antioxidant Additives for Lubricating Oils Ashry et al. (2014) tested functionalized 4,5-diphenyl-imidazoles as antioxidant additives for industrial lubricating oils. Their findings demonstrated enhanced antioxidant properties, indicating potential applications in enhancing the oxidative stability of lubricating oils (Ashry et al., 2014).

Chromogenic Properties Fridman et al. (2006) synthesized imidazole derivatives, including 4,5-diphenyl-1H-imidazole, and studied their chromogenic properties. They reported various chromic behaviors like piezochromism, thermochromism, and photochromism, suggesting their potential in creating color-changing materials (Fridman, Speiser, & Kaftory, 2006).

Synthesis of Imidazole-Based Compounds Naeimi and Aghaseyedkarimi (2016) utilized 4,5-diphenyl-1H-imidazole in the microwave-promoted synthesis of trisubstituted imidazoles. Their research contributes to the methodology of synthesizing imidazole-based compounds, which can be applied in various pharmaceutical and material science fields (Naeimi & Aghaseyedkarimi, 2016).

Molecular Docking Studies Sharma et al. (2018) carried out molecular docking studies of 1,2,4,5-tetraaryl substituted imidazoles, including 4,5-diphenyl-1H-imidazole derivatives. Their research aids in understanding the interaction of these compounds with biological targets, which is crucial for drug design and discovery (Sharma et al., 2018).

Fluorescence Sensing Karunakaran et al. (2012) synthesized a 4,5-diphenyl-2(E)-styryl-1H-imidazole derivative and studied its interaction with nanocrystalline TiO2, demonstrating its potential in fluorescence-based sensing applications (Karunakaran, Jayabharathi, Jayamoorthy, & Devi, 2012).

Propriétés

IUPAC Name |

4,5-diphenyl-2-thiophen-2-yl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2S/c1-3-8-14(9-4-1)17-18(15-10-5-2-6-11-15)21-19(20-17)16-12-7-13-22-16/h1-13H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJCULGZUPDOJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354267 | |

| Record name | 4,5-diphenyl-2-(2-thienyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16408-55-2 | |

| Record name | 4,5-diphenyl-2-(2-thienyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(3S*,4R*)-1-(1-benzofuran-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5658264.png)

![3-[(2-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5658265.png)

![3-{[4-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5658271.png)

![3-[(2,2-dimethylpropanoyl)amino]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide](/img/structure/B5658279.png)

![(3R*,4S*)-1-[(benzyloxy)acetyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5658280.png)

![(1S*,5R*)-3-acetyl-6-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5658300.png)

![8-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-furyl)-N-methyl-4-quinolinecarboxamide](/img/structure/B5658309.png)

![6-chloro-2-{[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5658311.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5658319.png)

![N'-{(3S*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5658324.png)

![rel-(1S,6R)-3-{2-[4-(3-methylphenoxy)-1-piperidinyl]-2-oxoethyl}-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5658333.png)